Isopropyl phenyl carbonate
Description
Overview of Carbonate Esters in Academic Chemistry
Carbonate esters are a significant class of organic compounds characterized by a carbonyl group bonded to two alkoxy or aryloxy groups, with the general structure R₁O(C=O)OR₂. wikidoc.org They are esters of the unstable carbonic acid. These compounds are structurally related to esters and ethers and play a diverse role in organic chemistry. wikidoc.org In industrial applications, they are fundamental monomers for the production of polycarbonates, a class of durable polymers used in everyday products like eyeglass lenses and compact discs. wikipedia.org
In the realm of academic chemistry, carbonate esters are valued for their utility as solvents, owing to their high polarity, broad liquid temperature ranges, and often low ecotoxicity. wikipedia.org For instance, propylene (B89431) carbonate has a melting point of -55 °C and a boiling point of 240 °C. wikipedia.org They also serve as protecting groups for diols and are used as reagents in various synthetic transformations. wikidoc.orgresearchgate.net For example, dimethyl carbonate is employed as a methylating agent. wikidoc.org The synthesis of carbonate esters can be achieved through several laboratory methods, including the reaction of diols with phosgene (B1210022) or its less toxic alternatives, the Baeyer-Villiger rearrangement of ketones, and the reaction of epoxides with carbon dioxide. wikidoc.org
Significance of Isopropyl Phenyl Carbonate in Organic Synthesis and Mechanistic Studies
This compound, a specific type of mixed carbonate ester with both an aliphatic (isopropyl) and an aromatic (phenyl) group, holds particular interest in the fields of organic synthesis and mechanistic studies. Its structure allows for investigations into the differential reactivity of the two ester groups and serves as a valuable tool for understanding reaction mechanisms.
In synthetic chemistry, this compound can be a precursor in various chemical transformations. For instance, research has shown its formation during the thermal decomposition of diisopropyl peroxydicarbonate in benzene (B151609) in the presence of oxygen. oup.com This reaction, termed aromatic isopropyloxycarbonyloxylation, proceeds through a proposed mechanism involving the reversible addition of an isopropyloxycarbonyloxy radical to the benzene ring. oup.com Furthermore, derivatives of this compound, such as (2,4-dinitro-6-sec-butyl-phenyl) isopropyl carbonate, are important intermediates in the synthesis of biologically active molecules in the pharmaceutical and agricultural sectors. solubilityofthings.com
From a mechanistic standpoint, the study of reactions involving this compound provides insights into fundamental chemical principles. The decomposition of related aralkyl phenyl carbonates has been shown to follow first-order kinetics, involving the heterolysis of the aralkyl-oxygen bond and the subsequent breakdown of the ion pair through a cyclic mechanism. researchgate.net The unique structure of this compound also allows for detailed investigations into reaction pathways and the influence of different functional groups on reactivity.
Properties of this compound
| Property | Value |
| CAS Number | 943-57-7 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | This compound |
| InChI Key | KETKOCDCPHVSEN-UHFFFAOYSA-N |
This data is compiled from Sigma-Aldrich. sigmaaldrich.com
Research Findings on this compound
| Research Area | Key Findings |
| Synthesis | Can be formed via the thermal decomposition of diisopropyl peroxydicarbonate in benzene with oxygen. oup.com |
| Mechanistic Studies | The formation involves a proposed reversible addition of an isopropyloxycarbonyloxy radical to an aromatic nucleus. oup.com |
| Applications | Serves as a precursor for more complex molecules in various fields. solubilityofthings.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl propan-2-yl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(2)12-10(11)13-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETKOCDCPHVSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Isopropyl Phenyl Carbonate and Analogues
Homolytic Aromatic Carbonyloxylation Reactions
Homolytic aromatic carbonyloxylation provides a route to aryl carbonates through the generation of reactive radical species that subsequently functionalize an aromatic ring. This pathway is particularly relevant for the synthesis of isopropyl phenyl carbonate from peroxydicarbonate precursors.
This compound can be formed via the thermal decomposition of diisopropyl peroxydicarbonate (DIPPC) in an aromatic solvent such as benzene (B151609). The process is initiated by the homolytic cleavage of the unstable oxygen-oxygen bond within the DIPPC molecule. This primary step generates two highly reactive isopropyloxycarbonyloxy radicals.
These radicals can then participate in subsequent reactions, including the functionalization of the benzene ring. The rate of decomposition of DIPPC is highly dependent on temperature, a relationship described by the Arrhenius equation. The thermal stability is often quantified by its half-life at various temperatures, which underscores the need for precise temperature control during the synthesis. nih.gov For instance, the self-accelerating decomposition temperature (SADT) for DIPPC is reported to be 47°C.
Table 1: Thermal Decomposition Data for Diisopropyl Peroxydicarbonate (DIPPC)
| Temperature (°C) | Half-Life | Reference |
|---|---|---|
| 20 | 400 hours | nih.gov |
| 40 | 18 hours | nih.gov |
| 60 | 1.2 hours | nih.gov |
| 61 | 1 hour | nih.gov |
The presence of molecular oxygen is a critical factor in directing the decomposition of diisopropyl peroxydicarbonate in benzene toward the formation of this compound. In this pathway, the isopropyloxycarbonyloxy radicals generated during thermolysis react with the aromatic ring. The involvement of oxygen facilitates the aromatic C-H oxygenation, leading to the formation of a C-O bond and yielding the final carbonate product. This method is an example of a broader class of reactions where arenes undergo C-H bond functionalization to introduce oxygen-containing groups. nih.govnih.gov The mechanism involves radical intermediates that directly attack the aromatic system, a process that can be influenced by various factors to achieve selective functionalization.
Nucleophilic Substitution and Esterification Approaches
Nucleophilic substitution and esterification reactions represent common and versatile methods for synthesizing carbonates. These approaches typically involve the reaction of an alcohol with an activated carbonyl species, such as a chloroformate, or the exchange of alkoxy groups in a transesterification process.
A widely used method for preparing alkyl phenyl carbonates involves the reaction of an alcohol with a chloroformate in the presence of a base. thieme-connect.comrsc.org To synthesize this compound, one could react isopropanol (B130326) with phenyl chloroformate or, alternatively, phenol (B47542) with isopropyl chloroformate. The reaction is typically facilitated by a base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride byproduct. thieme-connect.comrsc.orgnih.gov
This methodology is applicable to a wide range of related compounds. For example, benzyl (B1604629) phenyl carbonate is synthesized by treating benzyl alcohol with phenyl chloroformate in the presence of pyridine. thieme-connect.com Similarly, allyl isopropyl carbonate can be prepared from isopropanol and allyl chloroformate using triethylamine as the base. rsc.org
Table 2: Examples of Alkyl Carbonate Synthesis from Chloroformates
| Product | Alcohol/Phenol Reactant | Chloroformate Reactant | Base | Reference |
|---|---|---|---|---|
| Benzyl Phenyl Carbonate | Benzyl Alcohol | Phenyl Chloroformate | Pyridine | thieme-connect.com |
| Allyl Isopropyl Carbonate | Isopropanol | Allyl Chloroformate | Triethylamine | rsc.org |
| Isopropenyl Isopropyl Carbonate | 2-Propanol | Isopropenyl Chloroformate | Triethylamine | rsc.org |
Transesterification is an equilibrium-controlled process used extensively for the synthesis of carbonates, including diaryl carbonates, from other esters or carbonates. mdpi.com The production of diphenyl carbonate, a key analogue, is often achieved through the transesterification of phenol with dimethyl carbonate (DMC). mdpi.com This process typically occurs in two steps: the initial formation of methyl phenyl carbonate, which is then converted to diphenyl carbonate. mdpi.com
This general strategy can be adapted for this compound. For instance, reacting diphenyl carbonate with isopropanol, or reacting methyl phenyl carbonate with isopropanol, would yield the desired product through the exchange of the alkoxy or aryloxy group. These reactions often require catalysts and elevated temperatures to proceed efficiently. google.comorganic-chemistry.org Reaction temperatures can range from 100°C to 350°C. google.com A variety of catalysts are known to be effective, including titanate or stannate compounds, as well as scandium triflate (Sc(OTf)₃) and dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄). organic-chemistry.orggoogle.comgoogle.com
Table 3: Catalysts and Conditions for Transesterification Synthesis of Aryl Carbonates
| Reactant 1 | Reactant 2 | Catalyst Type | Temperature Range (°C) | Reference |
|---|---|---|---|---|
| Phenol | Dimethyl Carbonate | Various (e.g., Lewis acids) | Not specified | mdpi.com |
| Phenyl Acetate (B1210297) | Dimethyl Carbonate | Stannate or Titanate | 75 - 150 | google.comgoogle.com |
| Carboxylic Esters | Alcohols | Sc(OTf)₃ | Boiling point of alcohol | organic-chemistry.org |
| Various Esters | Alcohols | K₂HPO₄ | Not specified | organic-chemistry.org |
| Aliphatic Carboxylate | Aromatic Hydroxy Compound | Group IV Metal on Microporous Material | 100 - 350 | google.com |
The synthetic methods described are versatile and have been employed to create a variety of alkyl phenyl carbonates, which are valuable reagents in organic synthesis, notably for the protection of amine functionalities. thieme-connect.comresearchgate.netorgsyn.org
One prominent example is the synthesis of benzyl phenyl carbonate, which is prepared by the reaction of benzyl alcohol and phenyl chloroformate in dichloromethane (B109758) with pyridine as a base. thieme-connect.com Another significant route involves the reaction of a phenyl acetate with dimethyl carbonate, which yields a phenyl carbonate and methyl acetate as a byproduct. google.comgoogle.com This reaction is generally conducted at moderate temperatures, between 75°C and 150°C, and can be catalyzed by acids or specific metal catalysts like stannates or titanates. google.comgoogle.com These examples highlight the robustness of chloroformate and transesterification strategies for accessing a diverse range of alkyl phenyl carbonate structures. thieme-connect.comgoogle.comgoogle.com
Green Chemistry Principles in Carbonate Synthesis
The synthesis of organic carbonates, including this compound, has increasingly been guided by the principles of green chemistry. These principles advocate for the use of non-toxic, renewable feedstocks and the development of atom-economical, energy-efficient catalytic processes. A central theme in this area is the replacement of hazardous traditional reagents, such as phosgene (B1210022), with more environmentally benign alternatives. rsc.org
A cornerstone of green carbonate synthesis is the utilization of carbon dioxide (CO₂) as a C1 feedstock. researchgate.net As an abundant, inexpensive, non-toxic, and renewable resource, CO₂ is an attractive substitute for conventional, more hazardous reagents like phosgene. rsc.org The chemical fixation of CO₂ into valuable organic compounds is a significant area of research aimed at both waste valorization and sustainable chemical production. nih.gov
Two primary routes for incorporating CO₂ into organic carbonates have been extensively studied:
Cycloaddition to Epoxides: The reaction between CO₂ and epoxides is an atom-economical pathway to produce cyclic carbonates. researchgate.net These cyclic intermediates can then be used in subsequent reactions, such as transesterification with alcohols, to yield linear carbonates. researchgate.net
Direct Synthesis from Alcohols: The direct carboxylation of alcohols with CO₂ presents a more direct route to linear carbonates like dimethyl carbonate and diethyl carbonate. researchgate.net However, this reaction is often thermodynamically challenging and requires the removal of water to drive the equilibrium toward the product. elsevierpure.com Consequently, the development of effective dehydration systems is crucial for the success of this method. elsevierpure.com
These CO₂-based methods represent a significant shift towards more sustainable industrial processes for producing a wide range of organic carbonates. rsc.org
The thermodynamic stability of CO₂ necessitates the use of efficient catalysts to facilitate its conversion into organic carbonates under practical conditions. nih.gov The development of such catalytic systems is a major focus of green chemistry research, with the goal of achieving high yields and selectivity under mild conditions, such as low CO₂ pressure and temperature. nih.govmdpi.com
Key developments in this area include:
Bifunctional Catalysts: These catalysts possess multiple functionalities that work synergistically to activate both the CO₂ molecule and the substrate (e.g., an epoxide or alcohol). nih.gov This dual activation lowers the energy barrier of the reaction, enabling it to proceed under milder conditions. nih.gov
Metal-Complex Catalysts: A variety of metal-based catalysts, including bimetallic complexes, have been shown to be effective for CO₂ cycloaddition reactions. researchgate.net Research focuses on using inexpensive and earth-abundant metals to enhance sustainability. researchgate.net
Organocatalysts: Metal-free catalytic systems are highly desirable as they avoid potential metal contamination in the final product. mdpi.com Systems based on hydrogen-bond donors (like phenols) paired with nucleophilic co-catalysts (like halide salts) have proven effective for activating epoxides and promoting CO₂ insertion, even at ambient temperature and atmospheric pressure. mdpi.com
Heterogeneous Catalysts: To simplify catalyst recovery and reuse, solid catalysts are being developed. These include mixed metal oxides and functionalized porous organic frameworks, which offer high stability and easy separation from the reaction mixture. researchgate.net
The following table summarizes various catalytic approaches for the green synthesis of organic carbonates.
| Catalyst Type | Example(s) | Key Advantages | Relevant Reaction(s) |
| Bifunctional Catalysts | Systems with Lewis acidic and basic sites | Synergistic activation of substrate and CO₂; enables mild reaction conditions. nih.gov | Epoxide/CO₂ coupling, Alcohol/CO₂ carboxylation |
| Metal-Complexes | Bimetallic Zn(II)/Mg(II) complexes | High activity and selectivity; can be tuned for specific substrates. researchgate.net | CO₂ cycloaddition, Polymerization |
| Organocatalysts | Phenol derivatives / Tetrabutylammonium iodide (nBu₄NI) | Metal-free, low toxicity, cost-effective. mdpi.com | Epoxide/CO₂ coupling at ambient conditions |
| Heterogeneous Catalysts | Mixed Metal Oxides (MMOs), Porous Organic Frameworks (POFs) | Excellent reusability, easy separation, process simplification. researchgate.net | CO₂ cycloaddition |
Synthesis of Substituted this compound Derivatives
The functionalization of the phenyl ring or the incorporation of the isopropyl carbonate moiety into larger structures allows for the creation of advanced molecules with tailored properties.
The introduction of a nitro group, particularly at the para-position of the phenyl ring, significantly alters the chemical properties of the carbonate. p-Nitrophenyl carbonates are highly reactive compounds due to the electron-withdrawing nature of the nitro group, which makes the p-nitrophenoxide a very good leaving group. beilstein-journals.orgnih.gov This enhanced reactivity makes them valuable intermediates in organic synthesis.
The synthesis of a nitro-substituted phenyl isopropyl carbonate would typically proceed via the reaction of a nitrophenol with isopropyl chloroformate in the presence of a base to neutralize the liberated HCl. The high reactivity of these nitro-substituted carbonates makes them effective acylating agents for introducing the isopropyl carbonate group onto other molecules, such as alcohols or amines. beilstein-journals.org
The reaction of different phenyl carbonates with the nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) highlights the impact of the leaving group. While phenyl carbonate itself reacts slowly, the highly electron-deficient p-nitrophenyl carbonate reacts rapidly, demonstrating the activating effect of the nitro group. beilstein-journals.orgnih.gov
The isopropyl carbonate group can be strategically installed within complex molecules, often serving as a protecting group for alcohols or as a functional handle for further transformations. The acylation of primary and secondary amines with reagents like isopropyl chloroformate is a standard method to form carbamates, which are structurally related to carbonates. ncert.nic.in This reaction demonstrates the utility of carbonate-forming reagents in modifying complex structures containing nucleophilic groups.
For example, in multi-step syntheses, an alcohol can be protected as an isopropyl carbonate to prevent it from reacting in subsequent steps. This group is generally stable to a range of reaction conditions but can be removed when desired.
The isopropyl carbonate moiety is part of a broader class of alkyl carbonates that are versatile tools in the synthesis of advanced structures. scispace.com Derivatization strategies can involve either using the carbonate as a building block or as a reactive intermediate.
One innovative strategy involves the stoichiometric insertion of CO₂ into the metal-oxygen bond of metal alkoxides (e.g., aluminum isopropoxide) to form soluble metal alkyl carbonates. mdpi.com This derivatization is crucial for preparing advanced materials via sol-gel chemistry, as it improves the solubility and processability of the precursors. These metal alkyl carbonates can then be hydrolyzed to generate well-defined crystalline carbonates and hydroxycarbonates, which have applications in catalysis. mdpi.com
Furthermore, activated carbonates, such as nitro-substituted phenyl carbonates, serve as key intermediates. Their reaction with nucleophiles like amines or alcohols leads to the formation of new carbamates or carbonates, respectively, by displacing the activated phenoxide. beilstein-journals.org This strategy is employed in the synthesis of complex structures, including polycarbamates and other functional polymers. beilstein-journals.orgnih.gov
Theoretical and Computational Studies of Isopropyl Phenyl Carbonate
Molecular Modeling and Simulation
No dedicated molecular modeling or simulation studies for Isopropyl Phenyl Carbonate were found.
Specific conformational analysis or stereochemistry studies of this compound through molecular modeling are not present in the reviewed literature.
There is no available research on the intermolecular interactions or crystal packing arrangements of this compound derived from molecular modeling or simulation.
Computational Approaches to Structural Features and Reactivity
The structural and electronic properties of this compound could be thoroughly investigated using a variety of computational methods. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a standard approach for molecules of this size.
Molecular Geometry Optimization: A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. From this optimized structure, key geometric parameters can be determined.
Bond Lengths: The distances between bonded atoms (e.g., C-O, C=O, C-C) would be calculated.
Bond Angles: The angles formed by three connected atoms (e.g., O-C-O) would be determined.
Electronic Structure and Reactivity Descriptors: Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity.
Frontier Molecular Orbitals (FMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. This allows for the identification of electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, typically colored blue). For this compound, one would expect negative potential around the carbonyl oxygen and positive potential near the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution on individual atoms, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability.
Simulated Spectroscopic Data: Computational methods can also predict spectroscopic properties, which can be compared with experimental data to validate the computational model.
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the positions of absorption peaks in the IR spectrum, corresponding to the stretching and bending of specific bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra.
Without published research, it is not possible to provide specific data tables for this compound. However, the table below illustrates the type of data that would be generated from such computational studies.
Table 1: Hypothetical Calculated Structural Parameters for this compound This table is for illustrative purposes only and does not represent actual research data.
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O | e.g., 1.20 Å | |
| C-O (ester) | e.g., 1.35 Å | |
| C-O (isopropyl) | e.g., 1.45 Å | |
| C-C (phenyl) | e.g., 1.39 Å | |
| **Bond Angles (°) ** | ||
| O-C-O | e.g., 125° | |
| C-O-C | e.g., 115° | |
| Electronic Properties | ||
| HOMO Energy | - | e.g., -7.5 eV |
| LUMO Energy | - | e.g., -0.5 eV |
| HOMO-LUMO Gap | - | e.g., 7.0 eV |
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Separation and Analysis
Chromatographic methods are fundamental for separating Isopropyl phenyl carbonate from reaction mixtures, byproducts, or impurities, and for quantifying its purity.
Gas Chromatography (GC) is a powerful technique for assessing the purity of this compound and analyzing its presence in complex mixtures. The compound's volatility allows for its effective separation using a capillary column. In typical GC analysis, a sample is vaporized and carried by an inert gas through a column, where separation occurs based on the differential partitioning of components between the mobile and stationary phases.
Research on related carbonate compounds demonstrates the utility of GC. For instance, methods developed for various carbonate solvents in lithium-ion battery electrolytes utilize columns like the SPB®-624, a bonded poly(6% cyanopropylphenyl/94% dimethyl siloxane) phase, which offers excellent selectivity for these types of analytes. The separation of compounds like Chloromethyl isopropyl carbonate has been achieved using a DB-624 column with a Flame Ionization Detector (FID), a common and sensitive detector for organic compounds. ijpronline.com Such methods are validated for specificity, linearity, and accuracy to ensure reliable quantification. ijpronline.com
For this compound, a GC method would be optimized by selecting appropriate parameters for the injector, oven temperature program, and detector to achieve baseline separation from potential impurities such as phenol (B47542), isopropyl alcohol, or diphenyl carbonate. researchgate.net
Table 1: Representative Gas Chromatography (GC) Parameters for Carbonate Analysis This table presents typical parameters based on the analysis of structurally related carbonate compounds.
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | DB-624, SPB®-624, or similar mid-polarity capillary column (e.g., 30 m x 0.32 mm x 1.8 µm) | Provides selectivity for separating polar and non-polar compounds. |
| Carrier Gas | Nitrogen or Helium | Inert mobile phase to carry the sample through the column. |
| Injector Temperature | 200-250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Initial temp ~45-50°C, ramped at 10°C/min to ~200-220°C | Separates compounds based on their boiling points and column interactions. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for hydrocarbons; MS provides identification. |
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the connectivity, chemical environment, and spatial arrangement of atoms within the this compound molecule.
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns upon ionization. The molecular ion peak (M+) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.2 g/mol ).
Electron ionization (EI) typically induces predictable fragmentation of the molecule. For this compound, key fragmentation pathways would involve the cleavage of the ester bonds. Expected fragmentation includes the loss of the isopropyl group, the isopropoxy radical, or the phenoxy radical, as well as rearrangements. Aromatic compounds are known to form stable ions, often resulting in a prominent molecular ion peak. youtube.com
Common fragments and their corresponding m/z values can be predicted:
Loss of an isopropyl radical (•CH(CH₃)₂): This would result in a fragment at m/z 137.
Loss of propene (CH₂=CHCH₃) via rearrangement: This would lead to a phenol-carboxylic acid ion fragment at m/z 138.
Formation of the phenoxy cation (C₆H₅O⁺): This would produce a peak at m/z 93.
Formation of the phenyl cation (C₆H₅⁺): Following the loss of the carbonate group, this would result in a peak at m/z 77. youtube.com
Formation of the isopropyl cation ((CH₃)₂CH⁺): This would generate a peak at m/z 43.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment | Fragmentation Pathway |
|---|---|---|
| 180 | [C₁₀H₁₂O₃]⁺• | Molecular Ion (M⁺•) |
| 137 | [C₇H₅O₃]⁺ | Loss of isopropyl radical (•C₃H₇) |
| 94 | [C₆H₆O]⁺• | Phenol radical cation via rearrangement |
| 93 | [C₆H₅O]⁺ | Loss of isopropoxycarbonyl radical (•COOC₃H₇) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the isopropyl and phenyl protons.
Isopropyl Protons: The six methyl (CH₃) protons would appear as a doublet due to coupling with the single methine (CH) proton. The methine proton would appear as a septet (or multiplet) due to coupling with the six methyl protons.
Phenyl Protons: The five protons on the aromatic ring would appear as a complex multiplet in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, six distinct signals are expected due to the molecule's symmetry:
One signal for the carbonyl carbon (C=O) of the carbonate group.
Four signals for the aromatic carbons (one for the ipso-carbon attached to oxygen, two for the ortho/meta carbons, and one for the para carbon).
Two signals for the isopropyl group carbons (one for the two equivalent methyl carbons and one for the methine carbon).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values in ppm relative to TMS, typically in a CDCl₃ solvent.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Isopropyl -CH₃ | ~1.3-1.4 | Doublet (d) |
| Isopropyl -CH | ~4.9-5.0 | Septet (sept) | |
| Aromatic -CH | ~7.2-7.5 | Multiplet (m) | |
| ¹³C | Isopropyl -CH₃ | ~21-23 | |
| Isopropyl -CH | ~72-74 | ||
| Aromatic C (ortho, meta, para) | ~120-130 | ||
| Aromatic C (ipso) | ~150-152 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the strong absorption of the carbonyl group.
C=O Stretch: Aromatic carbonates exhibit a very strong and characteristic carbonyl stretching band in the region of 1820-1775 cm⁻¹. spectroscopyonline.com
C-O Stretch: Two distinct C-O stretching bands are expected. The asymmetric O-C-O stretch of the carbonate is typically found between 1250-1210 cm⁻¹ for mixed aromatic-aliphatic carbonates. spectroscopyonline.com Another C-O stretch associated with the isopropyl group would appear in the 1100-1000 cm⁻¹ region.
C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹. vscht.cz
C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the symmetric stretching of the carbonate group would produce a strong signal around 1050 cm⁻¹. researchgate.net The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would also be prominent in the Raman spectrum.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Medium |
| Carbonyl (C=O) Stretch | 1820-1775 | 1820-1775 | Strong (IR), Weak (Raman) |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1250-1210 | Weak | Strong (IR) |
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org This method provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation.
To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule. From this map, the exact positions of each atom can be determined.
While a specific crystal structure for this compound is not available in the cited literature, analysis of the related compound isopropyl-N-phenylcarbamate reveals the type of detailed information that can be obtained. ias.ac.in For this related molecule, the crystal system was determined to be orthorhombic with a specific space group (Pca2₁), and precise cell dimensions (a=9.006 Å, b=11.788 Å, c=9.726 Å) were measured. ias.ac.in Such an analysis for this compound would confirm the planarity of the phenyl ring, the geometry of the carbonate group, and the specific orientation of the isopropyl group relative to the rest of the molecule. This structural information is crucial for understanding intermolecular interactions, such as crystal packing forces, and for computational modeling studies.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Chloromethyl isopropyl carbonate |
| Phenol |
| Isopropyl alcohol |
| Diphenyl carbonate |
Integrated Analytical Methodologies for Organic Compound Characterization
The comprehensive characterization of an organic compound such as this compound necessitates a multi-faceted analytical approach. A combination of chromatographic and spectroscopic techniques is typically employed to unambiguously determine its chemical structure, purity, and concentration. This integrated methodology ensures a thorough analysis, where the strengths of one technique compensate for the limitations of another, providing a complete profile of the compound.
For the separation and quantification of this compound from reaction mixtures or commercial products, gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the methods of choice. researchgate.netunl.edu GC is particularly suitable for volatile and thermally stable compounds, often utilizing a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both identification and quantification. researchgate.net HPLC, on the other hand, is well-suited for less volatile or thermally labile compounds and can be coupled with various detectors, including ultraviolet (UV) and refractive index (RI) detectors. unl.edu
Following separation, spectroscopic techniques are indispensable for the elucidation of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the chemical environment of each atom in the molecule. Infrared (IR) spectroscopy is used to identify the functional groups present, while mass spectrometry (MS) reveals the molecular weight and fragmentation pattern, further confirming the structure.
Detailed Research Findings
While specific research articles detailing the integrated analytical characterization of this compound are not extensively available in the public domain, the analytical methodologies for similar organic carbonates are well-established. researchgate.netunl.edunih.gov The characterization would involve a systematic application of the techniques mentioned above.
Initially, a sample containing this compound would be subjected to chromatographic separation. The choice between GC and HPLC would depend on the sample matrix and the presence of other components. researchgate.netunl.edu Once isolated, the pure compound would be analyzed by a suite of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the phenyl group and the protons of the isopropyl group. The integration of these signals would confirm the ratio of these two structural motifs. The chemical shifts and coupling patterns would provide further structural confirmation.
¹³C NMR: The carbon-13 NMR spectrum would display unique resonances for each carbon atom in a distinct chemical environment. This includes the carbonyl carbon of the carbonate group, the carbons of the phenyl ring, and the carbons of the isopropyl group. The chemical shifts of these carbons are indicative of their bonding and electronic environment. libretexts.org
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) of this compound would yield a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely show characteristic losses of the isopropyl group and other fragments, providing a fingerprint for its identification. arizona.edulibretexts.org
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong absorption band in the region of 1750-1780 cm⁻¹ would be indicative of the C=O stretching vibration of the carbonate group. ucla.edu Other significant bands would include those for the C-O stretching vibrations and the characteristic absorptions of the aromatic ring. vscht.cz
The collective data from these integrated techniques would provide a comprehensive and unambiguous characterization of this compound.
Data Tables
Due to the limited availability of specific experimental data for this compound in the searched literature, the following tables are illustrative and based on typical values observed for similar organic carbonates and the known principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Isopropyl -CH₃ | ~1.3 | Doublet | 6H |
| Isopropyl -CH | ~4.9 | Septet | 1H |
| Phenyl H (ortho) | ~7.2 | Multiplet | 2H |
| Phenyl H (meta, para) | ~7.4 | Multiplet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Isopropyl -CH₃ | ~22 |
| Isopropyl -CH | ~72 |
| Phenyl C (ipso) | ~151 |
| Phenyl C (ortho) | ~121 |
| Phenyl C (meta) | ~129 |
| Phenyl C (para) | ~126 |
| Carbonyl C=O | ~154 |
Table 3: Predicted Major Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
| 180 | [M]⁺ (Molecular Ion) |
| 138 | [M - C₃H₆]⁺ |
| 121 | [M - OCH(CH₃)₂]⁺ |
| 94 | [C₆H₅OH]⁺ |
| 77 | [C₆H₅]⁺ |
| 43 | [CH(CH₃)₂]⁺ |
Table 4: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3070 | Aromatic C-H Stretch | Medium |
| ~2980 | Aliphatic C-H Stretch | Medium |
| ~1760 | Carbonyl C=O Stretch | Strong |
| ~1220 | Asymmetric C-O-C Stretch | Strong |
| ~1010 | Symmetric C-O-C Stretch | Strong |
| ~750, ~690 | Aromatic C-H Bend | Strong |
Applications of Isopropyl Phenyl Carbonate in Academic Organic Synthesis
Role as a Synthetic Intermediate and Versatile Building Block
In organic synthesis, the utility of a molecule is often defined by its ability to serve as a precursor for more complex structures. Isopropyl phenyl carbonate functions as a versatile building block, primarily by acting as a source of an isopropoxycarbonyl group or a more complex carbamate (B1207046) moiety. Its role is analogous to other well-established carbonate reagents, such as diphenyl carbonate, which is recognized as a green and highly reactive carbonyl source for the synthesis of other carbonates, particularly cyclic carbonates from diols. acs.orgorganic-chemistry.orgnih.gov
The general reactivity of carbonates allows them to be key intermediates in the synthesis of other functional groups. For instance, carbamate esters can be synthesized from the reaction of amines with chloroformates or via the Curtius rearrangement followed by reaction with an alcohol. wikipedia.org Similarly, phenyl carbonates can react with amines to form carbamates, a reaction often facilitated by a base. researchgate.net This reactivity pattern establishes this compound as a useful intermediate for introducing the N-isopropoxycarbonyl group into various molecular scaffolds.
A specific example illustrating the transformation of a closely related precursor is the synthesis of Isopropyl 2-diazoacetyl(phenyl)carbamate. nih.gov In this multi-step synthesis, a precursor, isopropyl acetyl(phenyl)carbamate, is first formed and then elaborated into the more complex diazoacetyl derivative. nih.gov This highlights how the core carbamate structure, for which this compound can be a synthon, serves as a foundation for constructing highly functionalized molecules essential for further synthetic method development. nih.gov
The value of such building blocks is central to the synthesis of natural products and other complex targets, where pre-functionalized and readily modifiable fragments are required to construct intricate molecular architectures efficiently. nih.govacs.orgnih.gov
Use as an Acylating Agent in Kinetic Resolutions and Other Transformations
One of the more sophisticated applications of carbonate esters is their use as acylating agents in enzyme-catalyzed kinetic resolutions. researchgate.net Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules by selectively reacting one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric purity. Lipases are frequently employed for this purpose due to their high stereoselectivity, availability, and effectiveness under mild conditions. nih.gov
In lipase-catalyzed resolutions of racemic alcohols and amines, an acyl donor is required to transfer an acyl group to one of the enantiomers. While simple esters like isopropyl acetate (B1210297) are common, organic carbonates have emerged as effective alternatives. acs.org Lipases can catalyze the transesterification or acylation of alcohols and amines using carbonates as the acyl source. researchgate.netnih.gov
The process of chemoenzymatic dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slow-reacting enantiomer, allows for a theoretical yield of 100% of a single, desired enantiomer. organic-chemistry.orgnih.gov In these systems, the choice of acylating agent is critical. Carbonates, such as dibenzyl carbonate, have been successfully used in the DKR of primary amines, offering an advantage over standard esters as the resulting carbamate group can often be removed under milder conditions than a stable amide bond. acs.org
While direct studies detailing the use of this compound in this context are not prevalent, its structure is well-suited for this application. By analogy with other carbonates used in enzymatic resolutions, it would be expected to acylate a chiral amine or alcohol in the presence of a suitable lipase (B570770), such as Candida antarctica lipase B (CALB), to yield an enantiomerically enriched carbamate and the unreacted enantiomer of the starting material. acs.orgnih.gov
| Acyl Donor (Example) | Substrate | Enzyme | Racemization Catalyst (for DKR) | Product | Ref. |
| Dibenzyl Carbonate | Primary Amines | CALB | Ruthenium Complex | (R)-Carbamate | acs.org |
| Methyl 1-phenylethyl Carbonate | 2-Hexanol | Novozym 435 (CALB) | N/A (KR) | (S)-Carbonate & (R)-Alcohol | nih.gov |
| Isopropyl Acetate | Primary Amines | CALB | Ruthenium Complex | (R)-Amide | acs.orgorganic-chemistry.org |
| Vinyl Butyrate | 1-Phenylethanol | Immobilized Lipase | Zeolite Beta | (R)-Phenylethyl Ester | nih.gov |
This table presents examples of acyl donors used in kinetic resolutions to illustrate the types of transformations where this compound could potentially be applied.
Integration into Complex Organic Scaffolds for Synthetic Method Development
The development of new synthetic methods often relies on the creation and manipulation of novel, highly functionalized molecules. This compound and its derivatives can serve as precursors to such complex scaffolds. The ability to introduce a protected or modifiable functional group is a cornerstone of modern synthetic strategy, particularly in the total synthesis of natural products. youtube.comuni-mainz.de
A compelling example is the synthesis of Isopropyl 2-diazoacetyl(phenyl)carbamate from a carbamate precursor. nih.gov Diazo compounds are exceptionally versatile intermediates in organic chemistry, capable of undergoing a wide array of transformations, including cyclopropanations, C-H insertion reactions, and Wolff rearrangements. The synthesis of this specific diazo-functionalized carbamate provides a building block that integrates a stable carbamate handle with a highly reactive diazoacetyl moiety. nih.gov Such a molecule is not an end-product but rather a tool for developing new reactions and accessing novel molecular architectures that would be difficult to obtain through other means. The carbamate portion of the molecule can direct reactivity or be carried through several synthetic steps before potential modification or removal.
This strategy—installing a functional group handle that enables subsequent, powerful transformations—is a key theme in the design of complex synthetic routes. nih.govacs.org By providing access to such reactive intermediates, reagents like this compound contribute to the expansion of the synthetic chemist's toolkit.
Application in Polymer Chemistry and Material Science (as a Monomer/Intermediate)
In polymer science, carbonates are a fundamental class of monomers for the synthesis of polycarbonates, a group of thermoplastic polymers known for their strength, toughness, and optical clarity. uwb.edu.plnih.gov The most common industrial route to polycarbonates involves the reaction of a diol (like bisphenol A) with a carbonyl source. While toxic phosgene (B1210022) was historically used, transesterification with diphenyl carbonate (DPC) has become a prevalent, safer alternative. uwb.edu.plmdpi.comtum.de
In this melt transesterification process, DPC reacts with a diol at high temperatures in the presence of a catalyst. mdpi.com The reaction proceeds by displacing the phenol (B47542) leaving groups to form the carbonate linkages of the polymer backbone. mdpi.comnih.gov Given its structural similarity, this compound could theoretically be used in a similar fashion. In such a reaction, transesterification with a diol would lead to the formation of a polycarbonate chain with the release of phenol and isopropanol (B130326) as byproducts. The use of asymmetric carbonates could potentially offer different reactivity profiles or influence the properties of the final polymer.
The synthesis of aliphatic polycarbonates via transesterification of dialkyl or diaryl carbonates with aliphatic diols is a well-established method for creating biodegradable polymers. mdpi.com Catalysts, often based on zinc, are crucial for achieving high molecular weight polymers. mdpi.com The development of new monomers and polymerization routes, including ring-opening polymerization of cyclic carbonates, continues to be an active area of research aimed at creating functional and sustainable materials. nsf.govrsc.orgmdpi.com
| Carbonyl Source | Co-monomer | Catalyst (Typical) | Polymer Product | Byproduct | Ref. |
| Diphenyl Carbonate | Bisphenol A | Base/Transesterification Catalyst | Aromatic Polycarbonate | Phenol | uwb.edu.plmdpi.comtum.de |
| Diphenyl Carbonate | 1,4-Butanediol | Zinc (II) Acetylacetonate | Poly(1,4-butylene carbonate) | Phenol | mdpi.com |
| Dimethyl Carbonate | Phenol | Transesterification Catalyst | Diphenyl Carbonate (Intermediate) | Methanol | mdpi.com |
This table shows established transesterification reactions for polycarbonate synthesis, analogous to the potential application of this compound.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing isopropyl phenyl carbonate derivatives, and how are they characterized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, substituted isopropyl phenyl cyanocrylates are synthesized via condensation of substituted phenols with isopropyl chloroformate under basic conditions. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and infrared (IR) spectroscopy to identify functional groups (e.g., C=O at ~1740 cm⁻¹, C-O-C at ~1250 cm⁻¹). Elemental analysis validates purity, with deviations <0.4% for C, H, and N .
Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound derivatives?
- Methodological Answer : High-performance liquid chromatography (HPLC) or gas chromatography (GC) quantifies purity, while differential scanning calorimetry (DSC) determines melting points. X-ray diffraction (XRD) resolves crystalline structures, and mass spectrometry (MS) confirms molecular weight. For copolymers, gel permeation chromatography (GPC) measures molecular weight distribution (e.g., 17–35 kD for styrene copolymers) .
Q. How do reaction conditions influence the yield of this compound derivatives?
- Methodological Answer : Optimal yields (>70%) are achieved using anhydrous solvents (e.g., toluene), controlled temperatures (70–90°C), and stoichiometric excess of nucleophiles (e.g., phenols). Catalytic bases like triethylamine neutralize HCl byproducts. For copolymers, maintaining low conversion rates (10–20%) minimizes compositional drift .
Advanced Research Questions
Q. How do support materials in heterogeneous catalysts affect the efficiency of carbonate ester transformations?
- Methodological Answer : Support materials (e.g., MgO, ZrO₂, SiO₂) modulate catalyst performance by influencing metal dispersion and Lewis acid strength. For example, PbO/MgO exhibits higher activity due to strong metal-support interactions and abundant Lewis acid sites, but excessive acidity (e.g., PbO/Al₂O₃) promotes side reactions like decarboxylation. BET surface area and H₂-TPR profiles correlate with Pb dispersion and reducibility, critical for recyclability .
Q. What mechanisms underlie the acid-catalyzed decomposition of this compound derivatives, and how can selectivity be optimized?
- Methodological Answer : Lewis acid sites facilitate nucleophilic attack on the carbonate carbonyl, but over-strong acidity (e.g., NH₃-TPD acid strength >200°C) leads to decarboxylation, yielding byproducts like anisole. Selectivity for target products (e.g., diphenyl carbonate) is enhanced by moderating acidity via support selection (e.g., ZrO₂) or dopants. In situ FTIR tracks intermediate species to refine reaction pathways .
Q. How do substituent effects in isopropyl phenyl cyanocrylates influence copolymerization kinetics and material properties?
- Methodological Answer : Electron-withdrawing substituents (e.g., -Cl, -Br) increase monomer reactivity by polarizing the double bond, accelerating copolymerization with styrene. For example, 4-chloro-substituted derivatives yield copolymers with 25–33 mol% cyanocrylate content. Molecular weights (17–35 kD) correlate with steric hindrance from substituents. Reactivity ratios (r₁, r₂) determined via the Mayo-Lewis method guide monomer feed optimization .
Q. What strategies mitigate catalyst deactivation during recyclability studies in carbonate ester synthesis?
- Methodological Answer : PbO/MgO and PbO/ZrO₂ retain activity over three cycles due to strong metal-support interactions minimizing Pb leaching, as confirmed by ICP-OES. In contrast, SiO₂- and Al₂O₃-supported catalysts suffer from Pb loss (>5 wt%) and pore collapse, reducing surface area. Regeneration via calcination (400°C, 4h) restores acidic sites but may alter crystallinity, requiring XRD validation .
Data Analysis and Contradictions
Q. How can conflicting data on catalyst acidity and product selectivity be reconciled in carbonate ester synthesis?
- Methodological Answer : While stronger acidity (e.g., PbO/MgO) enhances initial conversion rates, it also increases side reactions. Pyridine-IR and NH₃-TPD quantify acid type (Brønsted vs. Lewis) and strength, revealing that moderate Lewis acidity (e.g., PbO/ZrO₂) maximizes selectivity. Kinetic studies (Arrhenius plots) differentiate rate-limiting steps (e.g., adsorption vs. desorption) to balance activity and selectivity .
Q. Why do certain this compound derivatives exhibit unexpected copolymer composition drift despite controlled reaction conditions?
- Methodological Answer : Drift arises from differing monomer reactivity ratios. For styrene (r₁ ≈ 0.5) and substituted cyanocrylates (r₂ ≈ 2.0), early-stage copolymerization favors cyanocrylate incorporation, but depletion shifts composition. Low conversions (<20%) and continuous monomer feeding mitigate this. Real-time NMR or Raman spectroscopy monitors composition dynamics .
Tables for Key Findings
| Catalyst Support | Pb Dispersion (%) | Acid Strength (NH₃-TPD, °C) | DPC Yield (%) | Recyclability (Cycles) |
|---|---|---|---|---|
| MgO | 85 | 210 | 92 | >3 |
| ZrO₂ | 78 | 195 | 88 | >3 |
| SiO₂ | 65 | 180 | 75 | 2 |
Data from Pb-based catalysts in MPC-to-DPC reactions .
| Substituent (R) | Copolymer Molecular Weight (kD) | IPCA Content (mol%) |
|---|---|---|
| 4-Cl | 28–32 | 30.1 ± 1.2 |
| 3,5-diCl | 22–27 | 28.5 ± 0.8 |
| 4-F | 17–21 | 25.9 ± 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
